molecular formula C8H14O2 B12542394 5,5-Dimethyl-2-methylidene-1,3-dioxepane CAS No. 144676-06-2

5,5-Dimethyl-2-methylidene-1,3-dioxepane

Cat. No.: B12542394
CAS No.: 144676-06-2
M. Wt: 142.20 g/mol
InChI Key: NGJJHSPYNTXHHY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-methylidene-1,3-dioxepane is a cyclic ketene acetal (CKA) compound known for its unique chemical structure and reactivity. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo radical ring-opening polymerization, leading to the formation of degradable polymers. Its structure consists of a seven-membered ring with two oxygen atoms and a methylene group, making it a versatile monomer for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-methylidene-1,3-dioxepane typically involves the reaction of 2-methylene-1,3-dioxepane with dimethyl ketone under specific conditions. One common method includes the use of radical initiators to facilitate the ring-opening polymerization process . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization processes. The use of continuous flow reactors and controlled reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-methylidene-1,3-dioxepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various polymers, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-methylidene-1,3-dioxepane involves radical ring-opening polymerization. The methylene group undergoes radical addition, leading to the formation of a ring-opened radical intermediate. This intermediate then propagates the polymerization process, resulting in the formation of a polymer with ester linkages in the backbone . The molecular targets and pathways involved include the stabilization of the radical intermediate and the formation of stable polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-methylidene-1,3-dioxepane is unique due to its seven-membered ring structure and the presence of two methyl groups, which enhance its reactivity and stability in polymerization reactions. This makes it a valuable monomer for creating high-performance degradable polymers .

Properties

CAS No.

144676-06-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5,5-dimethyl-2-methylidene-1,3-dioxepane

InChI

InChI=1S/C8H14O2/c1-7-9-5-4-8(2,3)6-10-7/h1,4-6H2,2-3H3

InChI Key

NGJJHSPYNTXHHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(=C)OC1)C

Origin of Product

United States

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